3-Chloro-4-fluoro-2-methoxybenzoic acid
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Overview
Description
3-Chloro-4-fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired substituents. The reaction conditions often involve the use of catalysts and specific reagents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include chlorination, fluorination, and methoxylation steps, followed by purification and isolation of the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.
Scientific Research Applications
3-Chloro-4-fluoro-2-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, fluoro, and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
- 3-Chloro-2-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
- 4-Chloro-2-methoxybenzoic acid
Comparison: Compared to similar compounds, 3-Chloro-4-fluoro-2-methoxybenzoic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical properties and reactivity. The combination of these substituents can lead to distinct biological and chemical behaviors, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6ClFO3 |
---|---|
Molecular Weight |
204.58 g/mol |
IUPAC Name |
3-chloro-4-fluoro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12) |
InChI Key |
IFDYZCSVRQJCNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)F)C(=O)O |
Origin of Product |
United States |
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